molecular formula C20H29N7O B4621038 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine

4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine

Cat. No.: B4621038
M. Wt: 383.5 g/mol
InChI Key: CBSJHXPMKIKBJH-UHFFFAOYSA-N
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Description

4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C20H29N7O and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.24335857 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine, owing to its complex structure, is involved in the synthesis and study of various chemical compounds and reactions. This includes the creation of triazole derivatives and their antimicrobial activities, where compounds like 1,2,4-triazole derivatives exhibit good or moderate activities against microorganisms (Bektaş et al., 2010). Furthermore, its role in synthesizing Mannich base derivatives indicates its utility in producing compounds with potential antimicrobial properties (Fandaklı et al., 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their bioactivities. Studies show that Mannich bases, synthesized using structures similar to this compound, exhibit cytotoxic/anticancer and carbonic anhydrase inhibitory effects, highlighting their potential in drug development (Gul et al., 2019).

Chemical Interaction and Mechanism Studies

The compound's structure is conducive to studies on chemical interactions and mechanisms, such as the kinetics and mechanisms of reactions involving similar compounds. For instance, the study of the kinetics and mechanisms of reactions of thionocarbonates with alicyclic amines provides insights into the reactivity patterns of complex molecules (Castro et al., 2001).

Antiproliferative Activity Research

Compounds derived from this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, indicating their potential use in cancer research and therapy development (Nowicka et al., 2015).

Properties

IUPAC Name

4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O/c1-28-17-7-5-6-16(14-17)26-12-10-25(11-13-26)15-18-22-19(21)24-20(23-18)27-8-3-2-4-9-27/h5-7,14H,2-4,8-13,15H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSJHXPMKIKBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
Reactant of Route 2
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4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
Reactant of Route 3
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4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
Reactant of Route 4
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
Reactant of Route 5
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.